N,N'-Divinylharnstoffe

Description

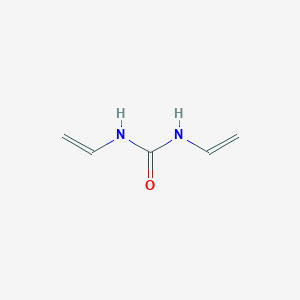

Structure

3D Structure

Properties

CAS No. |

3729-31-5 |

|---|---|

Molecular Formula |

C5H8N2O |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

1,3-bis(ethenyl)urea |

InChI |

InChI=1S/C5H8N2O/c1-3-6-5(8)7-4-2/h3-4H,1-2H2,(H2,6,7,8) |

InChI Key |

XYVUMSLDGNBERJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CNC(=O)NC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Divinylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N'-Divinylurea, a promising monomer for the development of novel polymers and functional materials. Due to the limited availability of direct experimental data in the public domain, this document outlines a proposed synthetic pathway and expected characterization data based on established principles of organic chemistry and analogy to similar substituted ureas.

Introduction

N,N'-Divinylurea is a bifunctional monomer containing two reactive vinyl groups attached to a central urea moiety. This structure allows for its participation in various polymerization reactions, such as free radical polymerization and ring-closing metathesis, to produce cross-linked polymers with potential applications in hydrogels, responsive materials, and biomedical devices. The urea backbone imparts unique hydrogen bonding capabilities, influencing the material's mechanical properties and interaction with biological systems. This guide details a feasible synthetic route and the analytical techniques required for the comprehensive characterization of this versatile compound.

Synthesis of N,N'-Divinylurea

The synthesis of N,N'-Divinylurea can be approached through several synthetic strategies. A plausible and accessible method involves the reaction of urea with a suitable vinylating agent. One such proposed pathway is the reaction of urea with vinyl acetate, which can proceed under catalytic conditions.

Proposed Synthetic Pathway: Reaction of Urea with Vinyl Acetate

This method is based on the general reactivity of ureas and is presented as a viable, though not explicitly documented, route to N,N'-Divinylurea.

Reaction Scheme:

Experimental Protocol

Materials:

-

Urea (Reagent Grade)

-

Vinyl Acetate (Inhibitor-free)

-

Palladium(II) Acetate (Catalyst)

-

Triphenylphosphine (Ligand)

-

Sodium Carbonate (Base)

-

Dichloromethane (Solvent)

-

Hexane (for purification)

-

Magnesium Sulfate (Drying agent)

Procedure:

-

To a dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add urea (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Flush the flask with dry nitrogen gas.

-

Add anhydrous dichloromethane (100 mL) to the flask.

-

To this suspension, add vinyl acetate (2.5 eq) and sodium carbonate (2.2 eq).

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst and inorganic salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield N,N'-Divinylurea as a solid.

Characterization of N,N'-Divinylurea

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized N,N'-Divinylurea. The following are the expected results from various analytical techniques.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N,N'-Divinylurea based on its chemical structure and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for N,N'-Divinylurea (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | d, d | 2H | -NH-CH =CH₂ |

| ~ 5.0 - 5.2 | d | 2H | -NH-CH=CH₂ (trans) |

| ~ 4.7 - 4.9 | d | 2H | -NH-CH=CH₂ (cis) |

| ~ 6.0 - 6.5 | br s | 2H | -NH - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for N,N'-Divinylurea (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 158 | C=O |

| ~ 130 - 135 | -NH-C H=CH₂ |

| ~ 95 - 100 | -NH-CH=C H₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data for N,N'-Divinylurea

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 - 3400 | N-H Stretch |

| ~ 3080 - 3120 | =C-H Stretch |

| ~ 1680 - 1700 | C=O Stretch (Urea Amide I) |

| ~ 1620 - 1640 | C=C Stretch |

| ~ 1520 - 1550 | N-H Bend (Urea Amide II) |

| ~ 910 and 990 | =C-H Bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data for N,N'-Divinylurea

| m/z | Assignment |

| [M]+ | Molecular Ion |

| [M - 43]+ | Loss of vinylamine radical |

Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: Dissolve a sample of N,N'-Divinylurea (5-10 mg) in deuterated chloroform (CDCl₃, 0.75 mL). Record the spectra on a 400 MHz or higher NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Acquire the IR spectrum of a solid sample of N,N'-Divinylurea using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Obtain the mass spectrum using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI analysis.

Visualizations

Synthesis Pathway

Caption: Proposed synthesis of N,N'-Divinylurea from urea and vinyl acetate.

Experimental Workflow

Caption: Workflow for the synthesis and purification of N,N'-Divinylurea.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of N,N'-Divinylurea. The proposed synthetic protocol offers a practical route for its preparation, and the expected characterization data serves as a benchmark for researchers in the field. Further experimental validation is necessary to confirm the precise reaction conditions and spectroscopic details. The availability of pure N,N'-Divinylurea will undoubtedly facilitate the exploration of its polymerization and the development of novel materials for a wide range of applications in materials science and drug development.

An In-depth Technical Guide to the Properties of N,N'-Disubstituted Ureas as Monomers: A Case Study of N,N'-Diphenylurea

Disclaimer: Information regarding N,N'-Divinylurea is scarce in publicly available scientific literature. This guide will focus on the well-characterized monomer, N,N'-Diphenylurea, as a representative example of N,N'-disubstituted ureas. The principles and methodologies described herein may provide a foundational understanding for researchers investigating related monomers such as N,N'-Divinylurea.

Introduction

N,N'-disubstituted ureas are a class of organic compounds characterized by a central urea moiety with organic substituents on each nitrogen atom. These compounds are of significant interest to researchers and drug development professionals due to their versatile chemical properties and the unique characteristics of the resulting polymers. Polyureas, synthesized from these monomers, find applications in various fields, including the development of novel biomaterials and drug delivery systems. This technical guide provides a comprehensive overview of the properties of N,N'-diphenylurea as a model monomer, covering its synthesis, physicochemical properties, polymerization behavior, and potential applications.

Physicochemical Properties of N,N'-Diphenylurea

A summary of the key physical and chemical properties of N,N'-diphenylurea is presented below. These properties are crucial for understanding its behavior in various chemical processes, including polymerization and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | Colorless rhombic crystals or white to pale brown powder | [2][3] |

| Melting Point | 232 - 243 °C | [1][3] |

| Boiling Point | 262 °C (decomposes) | [1][4] |

| Density | 1.239 g/mL | [1] |

| Solubility | Sparingly soluble in water and alcohol; soluble in diethyl ether and acetic acid. | [2] |

Synthesis of N,N'-Diphenylurea

The synthesis of N,N'-diphenylurea can be achieved through several routes. A common laboratory-scale synthesis involves the reaction of aniline with urea.

Synthesis from Aniline and Urea

A straightforward and high-yield synthesis of N,N'-diphenylurea involves the reaction of aniline with urea, often in the presence of a solvent and with heating.[5]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, combine aniline and urea in a molar ratio of 5:1.[5]

-

Solvent: While the reaction can proceed without an additional solvent, glacial acetic acid can be used.[6]

-

Reaction Conditions: Heat the mixture to 180°C with continuous stirring under a nitrogen atmosphere for 1.5 hours.[5]

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield N,N'-diphenylurea as a crystalline solid.

Below is a diagram illustrating the synthesis pathway of N,N'-diphenylurea from aniline and urea.

Caption: Synthesis of N,N'-Diphenylurea from Aniline and Urea.

Spectroscopic Properties of N,N'-Diphenylurea

Spectroscopic analysis is essential for the characterization and identification of N,N'-diphenylurea.

Infrared (IR) Spectroscopy

The IR spectrum of N,N'-diphenylurea exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching |

| ~1650 | C=O stretching (Amide I) |

| ~1550 | N-H bending and C-N stretching (Amide II) |

| ~1300 | C-N stretching |

| 750-700 and 690 | C-H bending (monosubstituted benzene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of N,N'-diphenylurea.

¹H NMR (DMSO-d₆, δ in ppm):

-

~8.7 (s, 2H): N-H protons

-

~7.5-7.0 (m, 10H): Aromatic protons of the phenyl groups

¹³C NMR (DMSO-d₆, δ in ppm):

-

~153: C=O (urea carbonyl)

-

~140: C-N (aromatic carbon attached to nitrogen)

-

~129, ~122, ~118: Aromatic carbons

Polymerization of N,N'-Disubstituted Ureas

N,N'-disubstituted ureas can serve as monomers in the synthesis of polyureas. The polymerization mechanism typically involves a polycondensation reaction. For divinyl-substituted ureas like the theoretical N,N'-divinylurea, polymerization would likely proceed via radical polymerization of the vinyl groups.

Polycondensation of N,N'-Diphenylurea Precursors

While N,N'-diphenylurea itself is not typically used directly for high molecular weight polymer synthesis due to the stability of the N-phenyl bond, its precursors, such as aromatic diamines and diisocyanates, are fundamental to polyurea synthesis.

Experimental Protocol for Polyurea Synthesis (General):

-

Monomer Preparation: A diisocyanate (e.g., MDI) and a diamine are used as monomers.

-

Solvent: A dry, aprotic solvent such as N,N-dimethylacetamide (DMAc) is commonly used.[7]

-

Reaction: The diisocyanate is dissolved in the solvent, and the diamine solution is added dropwise with vigorous stirring under an inert atmosphere. The reaction is typically exothermic and proceeds rapidly at room temperature.

-

Polymer Isolation: The resulting polyurea often precipitates from the reaction mixture and can be isolated by filtration, washed with a non-solvent (e.g., water or methanol), and dried under vacuum.

The following diagram illustrates the general polyaddition reaction for polyurea synthesis.

Caption: General Polyaddition Reaction for Polyurea Synthesis.

Applications in Drug Development

Polyureas are investigated for various biomedical applications, particularly in drug delivery, due to their biocompatibility and the potential for creating biodegradable materials.[7] The urea linkages can form strong hydrogen bonds, leading to polymers with robust mechanical properties. The versatility in the choice of diamine and diisocyanate monomers allows for the tuning of polymer properties, such as degradation rate and drug release kinetics, to suit specific therapeutic needs.

The workflow for developing a polyurea-based drug delivery system is outlined below.

Caption: Drug Delivery System Development Workflow.

Conclusion

While specific data on N,N'-divinylurea as a monomer is limited, the study of analogous compounds like N,N'-diphenylurea provides a valuable framework for understanding the properties and potential of N,N'-disubstituted ureas. The well-established synthesis routes, detailed physicochemical and spectroscopic data, and the versatile polymerization chemistry of N,N'-diphenylurea and its precursors highlight the potential of this class of monomers in the development of advanced polymers for various applications, including the pharmaceutical and biomedical fields. Further research into the synthesis and polymerization of N,N'-divinylurea is warranted to explore its unique properties and potential applications.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. N,N�-diphenylurea [chemister.ru]

- 3. N,N'-Diphenylurea, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 1,3-DIPHENYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]

- 7. Polyureas Versatile Polymers for New Academic and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Properties of Poly(N,N'-Divinylurea): A Technical Overview

General Thermal Behavior of Urea-Containing Polymers

Polymers containing urea linkages are known for their distinct thermal characteristics, largely influenced by strong intermolecular hydrogen bonding. These interactions contribute to relatively high thermal stability. The thermal degradation of polyureas typically occurs in multiple stages. The initial decomposition often involves the breakdown of the urea linkage, which can proceed through various mechanisms, including dissociation back to isocyanate and amine, or the formation of other byproducts.

For instance, studies on various polyureas have shown that they generally start to decompose at temperatures around 200°C. The decomposition process can be complex, with multiple weight loss steps observed in thermogravimetric analysis (TGA), corresponding to the degradation of different segments of the polymer chain.

Expected Thermal Properties of Poly(N,N'-Divinylurea)

Based on its chemical structure, several key thermal properties of poly(N,N'-Divinylurea) can be anticipated:

-

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The presence of the vinyl groups and the potential for crosslinking would likely result in a relatively high Tg.

-

Melting Temperature (Tm): As poly(N,N'-Divinylurea) is a thermoset, it is not expected to have a distinct melting point. Instead of melting, it will decompose at elevated temperatures.

-

Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade. The urea linkages are expected to be the initial sites of thermal degradation.

-

Thermal Conductivity: As with most polymers, poly(N,N'-Divinylurea) is expected to be a thermal insulator with low thermal conductivity.

Data on Analogous Polymers

Due to the lack of specific data for poly(N,N'-Divinylurea), we present a summary of thermal properties for other urea-containing polymers to provide a comparative context. It is crucial to note that these values are for different, albeit related, materials and should not be directly extrapolated to poly(N,N'-Divinylurea).

| Polymer/Material Class | Glass Transition Temperature (Tg) | Decomposition Temperature (Onset) | Notes |

| General Polyureas | Variable (depends on hard/soft segments) | ~200 - 350 °C | Decomposition often occurs in multiple stages. |

| Urea-Formaldehyde Resins | Not typically reported | ~200 - 250 °C | Thermosetting resins that degrade rather than melt. |

| Poly(vinyl alcohol) | ~85 °C | ~200 °C | A vinyl polymer for comparison of the backbone. |

Disclaimer: This table is for illustrative purposes only. The thermal properties of polymers are highly dependent on their specific chemical structure, molecular weight, and any additives present.

Experimental Protocols for Thermal Analysis

To determine the thermal properties of poly(N,N'-Divinylurea), a series of standard characterization techniques should be employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Methodology:

-

A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative degradation studies).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss versus temperature, from which the onset of decomposition and the temperatures of maximum weight loss can be determined.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and to observe any other thermal transitions.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, which typically involves a heating-cooling-heating cycle to erase any prior thermal history. A common heating and cooling rate is 10-20 °C/min.

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The glass transition is observed as a step-like change in the baseline of the DSC thermogram.

Workflow for Thermal Property Characterization

The logical flow for a comprehensive thermal analysis of a polymer like poly(N,N'-Divinylurea) is illustrated in the diagram below.

An In-depth Technical Guide to the Solubility of N,N'-Divinylurea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for studying the solubility of N,N'-Divinylurea in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and data presentation frameworks to enable researchers to conduct these studies in their own laboratories.

Introduction

N,N'-Divinylurea is a bifunctional monomer containing two reactive vinyl groups, making it a valuable crosslinking agent in the synthesis of polymers. The solubility of this monomer in organic solvents is a critical parameter for its application in polymer chemistry, influencing reaction kinetics, processability, and the properties of the final polymeric materials. Understanding and quantifying the solubility of N,N'-Divinylurea is therefore essential for optimizing polymerization processes and developing new materials. This guide outlines the synthesis of N,N'-Divinylurea and provides a detailed experimental protocol for determining its solubility.

Synthesis of N,N'-Divinylurea

The synthesis of N,N'-Divinylurea can be achieved through various methods. One common approach involves the reaction of vinyl isocyanate with water. However, this reaction can be exothermic and may lead to polymerization.[1] A more controlled synthesis is often preferred to obtain the pure monomer. The following diagram illustrates a general synthesis pathway.

References

Quantum Chemical Calculations for N,N'-Divinylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of N,N'-Divinylurea. While direct experimental and computational studies on N,N'-Divinylurea are not extensively reported in current literature, this document outlines a robust computational methodology based on well-established practices for similar urea derivatives. This guide is intended to serve as a foundational resource for researchers initiating computational investigations into the structural, electronic, and spectroscopic properties of N,N'-Divinylurea and its analogues, which are of interest in polymer chemistry and drug development. The protocols detailed herein leverage Density Functional Theory (DFT), a versatile and accurate method for studying organic molecules.

Introduction

Urea and its derivatives are a cornerstone in organic chemistry and pharmacology, exhibiting a wide range of biological activities and serving as versatile building blocks in materials science. N,N'-Divinylurea, with its reactive vinyl groups, presents a particularly interesting case for polymerization and as a scaffold in medicinal chemistry. Understanding its three-dimensional structure, conformational landscape, and electronic properties is crucial for predicting its reactivity, stability, and potential biological interactions.

Quantum chemical calculations offer a powerful, non-experimental route to elucidate these molecular properties with high accuracy.[1] By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic characteristics such as molecular orbitals and charge distributions.[2] This guide provides a standardized protocol for conducting such calculations on N,N'-Divinylurea, drawing from established methodologies for related compounds.

Theoretical Background

The recommended computational approach is Density Functional Theory (DFT). DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] It is computationally less demanding than other high-level methods while providing a good balance of accuracy for a wide range of molecular systems, particularly for organic molecules.[3]

A typical DFT calculation requires the selection of a functional and a basis set.[4]

-

Functional: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules, offering reliable results for geometries and energies.[5][6]

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311G, is recommended for this type of system. It is a triple-zeta basis set that provides a flexible description of the valence electrons and includes polarization functions on both heavy atoms (*) and hydrogen atoms ( ) to accurately describe anisotropic electron density, which is crucial for systems with heteroatoms and double bonds.[7]

Proposed Computational Workflow

A systematic workflow is essential for obtaining reliable and reproducible results. The following diagram illustrates the proposed computational pipeline for the quantum chemical analysis of N,N'-Divinylurea.

Caption: A typical workflow for quantum chemical calculations.

Detailed Computational Protocol

This section provides a step-by-step protocol for the quantum chemical characterization of N,N'-Divinylurea. This protocol is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or PySCF.[8]

4.1. Step 1: Molecular Model Construction

-

Build the 3D Structure: Construct the N,N'-Divinylurea molecule using a molecular modeling program (e.g., Avogadro, ChemDraw, GaussView).

-

Define Initial Conformations: Due to rotation around the C-N bonds, several conformers (e.g., cis-cis, cis-trans, trans-trans with respect to the carbonyl group) are possible. It is crucial to build all plausible initial structures to identify the global minimum energy conformer.

4.2. Step 2: Geometry Optimization

-

Select Level of Theory: Specify the B3LYP functional and the 6-311G** basis set.

-

Perform Optimization: Run a geometry optimization calculation for each starting conformer. This procedure systematically alters the molecular geometry to find the lowest energy structure on the potential energy surface.

-

Convergence Criteria: Use tight convergence criteria to ensure a true minimum is located.

4.3. Step 3: Vibrational Frequency Analysis

-

Perform Frequency Calculation: Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311G**).

-

Verify Minimum: Confirm that the optimized structure corresponds to a true energy minimum by checking for the absence of imaginary frequencies. A stable molecule will have all real (positive) vibrational frequencies.

-

Thermodynamic Data: This calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

4.4. Step 4: Electronic Property Calculation

-

Single-Point Energy: Perform a single-point energy calculation on the final optimized geometry to obtain detailed electronic structure information.

-

Extract Properties: From the output, extract key electronic properties, including:

-

Total energy

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies

-

HOMO-LUMO gap (an indicator of chemical reactivity and electronic excitation energy)

-

Mulliken or Natural Bond Orbital (NBO) atomic charges

-

Dipole moment

-

Data Presentation (Exemplary Data)

The following tables present exemplary data that would be obtained from the calculations described above for the most stable conformer of N,N'-Divinylurea. These values are for illustrative purposes to demonstrate how results should be structured.

Table 1: Optimized Geometric Parameters (Exemplary) Bond lengths in Angstroms (Å), Bond and Dihedral Angles in Degrees (°)

| Parameter | Atom(s) | Calculated Value |

| Bond Lengths | ||

| C=O | 1.23 | |

| C-N | 1.38 | |

| N-C(vinyl) | 1.42 | |

| C=C(vinyl) | 1.34 | |

| Bond Angles | ||

| N-C-N | 115.0 | |

| O=C-N | 122.5 | |

| C-N-C(vinyl) | 125.0 | |

| Dihedral Angle | ||

| C(vinyl)-N-C-N | 180.0 (trans) |

Table 2: Calculated Thermodynamic and Electronic Properties (Exemplary)

| Property | Value | Units |

| Total Energy | -418.xxxxxx | Hartrees |

| Zero-Point Vibrational Energy | 110.xx | kcal/mol |

| Enthalpy (298.15 K) | -418.xxxxxx | Hartrees |

| Gibbs Free Energy (298.15 K) | -418.xxxxxx | Hartrees |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 3.5 | Debye |

Table 3: Key Calculated Vibrational Frequencies (Exemplary)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C=O) | 1690 | Carbonyl stretch |

| ν(N-H) | N/A | (No N-H in this molecule) |

| ν(C=C) | 1640 | Vinyl C=C stretch |

| δ(N-C-N) | 1550 | Urea backbone deformation |

| γ(=C-H) | 950 | Vinyl C-H out-of-plane bend |

Mandatory Visualizations

6.1. Molecular Structure of N,N'-Divinylurea

The following diagram shows a possible conformation of N,N'-Divinylurea with key atoms labeled.

Caption: Molecular structure of N,N'-Divinylurea.

Conclusion

This guide provides a comprehensive and actionable framework for conducting quantum chemical calculations on N,N'-Divinylurea. By following the detailed protocol using DFT with the B3LYP functional and 6-311G** basis set, researchers can obtain valuable insights into the geometric, thermodynamic, and electronic properties of this molecule. The resulting data can inform rational drug design, guide polymerization studies, and provide a deeper understanding of the fundamental chemistry of divinylurea and its derivatives. The structured approach to data presentation and visualization ensures that the computational results are clear, comparable, and ready for integration into broader research and development projects.

References

- 1. Density functional theory - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 5. inpressco.com [inpressco.com]

- 6. Density functional theory (B3LYP/6-311+G**) study of some semicarbazones formation mechanism : Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

A Technical Guide to Divinyl Monomers in Polymer Synthesis for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl monomers are a critical class of building blocks in polymer chemistry, enabling the formation of crosslinked and functional polymers with diverse applications, particularly in the biomedical field. Their ability to form network structures imparts unique mechanical properties and allows for the encapsulation and controlled release of therapeutic agents. This in-depth technical guide provides a comprehensive literature review of the synthesis of polymers from divinyl monomers, focusing on polymerization techniques, quantitative data analysis, detailed experimental protocols, and their relevance to drug development.

Core Divinyl Monomers and Their Properties

A variety of divinyl monomers are utilized in polymer synthesis, each contributing distinct properties to the final polymer. Common examples include:

-

Divinylbenzene (DVB): Widely used as a crosslinking agent in the production of ion-exchange resins and monolithic stationary phases for chromatography. It exists in three isomers: ortho-, meta-, and para-DVB.

-

4,4'-Divinylbiphenyl (DVBip): A rigid divinyl monomer that can lead to polymers with high thermal stability.

-

Allyl Methacrylate (AMA): An asymmetrical divinyl monomer containing two double bonds with different reactivities, allowing for a more controlled polymerization process.

-

Divinyl Fumarate (DVF): A monomer where the vinyl groups are conjugated with the fumarate double bond, influencing its electronic properties and copolymerization behavior.[1]

-

Divinyl Ether-Maleic Anhydride (DIVEMA): This copolymer, also known as Pyran copolymer, has inherent biological activity, including antitumor and antiviral properties, making it a valuable component in drug delivery systems.

Polymerization Techniques for Divinyl Monomers

The choice of polymerization technique is crucial in controlling the architecture and properties of the resulting polymers. Both radical and ionic polymerization methods are employed, with controlled radical polymerization techniques offering enhanced control over the polymer structure.

Free Radical Polymerization

Free radical polymerization is a common method for synthesizing polymers from divinyl monomers. However, it can lead to broadly distributed molecular weights and uncontrolled network formation.

Controlled/Living Radical Polymerization

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), provide precise control over molecular weight, polydispersity, and architecture.[2][3]

-

Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of well-defined branched polymers from divinyl monomers by controlling the equilibrium between active and dormant species.[4] This technique can be used to create soluble branched copolymers by carefully controlling the ratio of monovinyl to divinyl monomer.[4]

-

Nitroxide-Mediated Polymerization (NMP): NMP is another powerful CRP technique for creating polymers with controlled architectures from divinyl monomers. It is known to produce more homogeneous gels compared to conventional free-radical methods.[5]

Anionic Polymerization

Anionic polymerization of divinyl monomers can produce polymers with well-defined structures and narrow molecular weight distributions.[6][7] For instance, the anionic polymerization of 1,4-divinylbenzene can be controlled to selectively polymerize one vinyl group, leaving the other as a pendant group for further functionalization.[6][7]

Cationic Polymerization

Cationic polymerization, often initiated by strong acids or Lewis acids, can be used to synthesize linear copolymers from commercial divinylbenzene, which is a mixture of divinylbenzene and ethylvinylbenzene.[8]

Cyclopolymerization

Cyclopolymerization of non-symmetrical 1,6-dienes can yield soluble, linear polymers containing cyclic structures within the main chain. This technique is particularly useful for creating functional polymers with unique architectures.[9]

Lewis Pair-Mediated Polymerization

Lewis pair-mediated polymerization offers a regioselective approach to polymerizing dissymmetric divinyl polar monomers, resulting in soluble polymers with pendant active vinyl groups and high molecular weights under mild conditions.[10]

Quantitative Data on Divinyl Monomer Polymerization

The following tables summarize key quantitative data from the literature regarding the polymerization of various divinyl monomers.

Table 1: Reactivity Ratios of Divinyl Monomers in Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System | Reference |

| Styrene | p-t-butylstyrene | 1.78 | - | Anionic Copolymerization | [11] |

| 1,2-bis(4-Vinylphenyl)ethane | p-t-butylstyrene | 1.67 | - | Anionic Copolymerization | [11] |

| Styrene | m-divinylbenzene | - | - | Free Radical Copolymerization | [12] |

| Styrene | p-divinylbenzene | - | - | Free Radical Copolymerization | [12] |

Table 2: Molecular Weight and Polydispersity Index (PDI) of Polymers from Divinyl Monomers

| Divinyl Monomer | Comonomer | Polymerization Technique | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| EHMA-MA | - | Free Radical Cyclopolymerization | 40,000-60,000 | - | [9] |

| 1,4-Divinylbenzene | - | Living Anionic Polymerization | up to 60,500 | < 1.05 | [6] |

| Allyl Methacrylate | - | AGET ATRP | 14,900 - 36,900 | 1.2 - 2.0 | [4] |

| Vinyl Methacrylate | - | AGET ATRP | 14,900 - 36,900 | 1.2 - 2.0 | [4] |

| 4,4'-Divinylbiphenyl | Styrene | Nitroxide-Mediated Polymerization | - | - | [5] |

Table 3: Glass Transition Temperature (Tg) of Polymers from Divinyl Monomers

| Divinyl Monomer | Comonomer | Crosslinker Content | Tg (°C) | Reference |

| 1,8-bis(4-Vinylphenyl)octane | p-t-butylstyrene | - | - | [11] |

| EHMA-MA Cyclopolymer | - | - | Stable up to 150 | [9] |

Experimental Protocols

This section provides detailed methodologies for key polymerization techniques involving divinyl monomers.

Protocol 1: Free Radical Polymerization of a Non-Symmetric Divinyl Monomer (EHMA-MA)[9]

-

Monomer Synthesis: The non-symmetric divinyl monomer with a terminal carboxylic acid functionality (EHMA-MA) is synthesized from the reaction of ethyl α-hydroxymethylacrylate (EHMA) with maleic anhydride.

-

Polymerization (Bulk):

-

Place the EHMA-MA monomer in a reaction vessel.

-

Add 2,2'-azobisisobutyronitrile (AIBN) as the initiator.

-

Heat the mixture to initiate polymerization.

-

After the reaction, cool the vessel and dissolve the polymer in a suitable solvent.

-

Precipitate the polymer in a non-solvent and dry under vacuum.

-

-

Polymerization (Solution):

-

Dissolve the EHMA-MA monomer and AIBN in ethyl acetate.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Heat the solution to the desired reaction temperature and maintain for the specified time.

-

Cool the reaction and precipitate the polymer by adding the solution to a non-solvent.

-

Collect the polymer by filtration and dry under vacuum.

-

-

Characterization:

-

Confirm the structure of the monomer and polymer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

-

Determine the degree of cyclization using ¹H NMR.

-

Analyze the molecular weight and polydispersity using Size Exclusion Chromatography (SEC).

-

Evaluate thermal stability using Thermogravimetric Analysis (TGA).

-

Protocol 2: Activators Generated by Electron Transfer (AGET) ATRP of Allyl Methacrylate (AMA)[4]

-

Materials:

-

Monomer: Allyl methacrylate (AMA)

-

Initiator: Ethyl α-bromoisobutyrate (EBiB)

-

Catalyst: Copper(II) bromide (CuBr₂)

-

Ligand: Side armed bisoxazoline (SaBOX)

-

Reducing Agent: Ascorbic acid (AsAc)

-

Solvent: Anisole

-

-

Procedure:

-

To a dried Schlenk flask, add CuBr₂, SaBOX ligand, and anisole. Stir until a homogeneous solution is formed.

-

Add AMA monomer and EBiB initiator to the flask.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Inject a degassed solution of the reducing agent (AsAc) in anisole to start the polymerization.

-

Maintain the reaction at the desired temperature for the specified time.

-

Terminate the polymerization by exposing the solution to air and diluting with a suitable solvent (e.g., THF).

-

Pass the polymer solution through a neutral alumina column to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

-

-

Characterization:

-

Determine monomer conversion using ¹H NMR or gas chromatography (GC).

-

Analyze molecular weight and polydispersity by SEC.

-

Confirm the polymer structure and the presence of pendant vinyl groups using ¹H NMR and ¹³C NMR.

-

Protocol 3: Living Anionic Polymerization of 1,4-Divinylbenzene[6]

-

Materials:

-

Monomer: 1,4-Divinylbenzene (DVB)

-

Initiator: sec-Butyllithium (sec-BuLi)

-

Additive: Potassium tert-butoxide (t-BuOK)

-

Solvent: Tetrahydrofuran (THF)

-

-

Procedure:

-

All manipulations must be performed under high vacuum or in a glovebox filled with inert gas.

-

Purify the DVB monomer and THF solvent rigorously.

-

In a sealed reactor, dissolve t-BuOK in THF.

-

Cool the solution to -78 °C.

-

Add sec-BuLi initiator to the solution.

-

Introduce the DVB monomer to the initiator solution. The polymerization is typically very fast.

-

After the desired reaction time, terminate the polymerization by adding a quenching agent (e.g., degassed methanol).

-

Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

-

-

Characterization:

-

Determine the molecular weight and PDI using SEC.

-

Verify the polymer structure and the presence of pendant vinyl groups using ¹H NMR and ¹³C NMR spectroscopy.

-

Visualization of Key Processes

Polymerization Mechanism: Free Radical Polymerization of a Divinyl Monomer

Caption: Free radical polymerization of a divinyl monomer.

Experimental Workflow for Polymer Synthesis and Characterization

Caption: General experimental workflow.

Cellular Uptake and Drug Release from a Divinyl Monomer-Based Nanocarrier

Caption: Cellular uptake and drug release mechanism.

Applications in Drug Development

Polymers derived from divinyl monomers are extensively explored for various biomedical applications, particularly in drug delivery. Their crosslinked nature allows for the formation of hydrogels and nanoparticles that can encapsulate therapeutic agents.

-

Controlled Drug Release: The crosslink density of the polymer network can be tuned to control the diffusion and release rate of encapsulated drugs. Hydrogels, for example, can swell in aqueous environments, releasing the drug in a sustained manner.

-

Targeted Drug Delivery: The surface of these polymer nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

-

Biocompatible Carriers: Many divinyl monomer-based polymers are designed to be biocompatible and biodegradable, ensuring their safe use in the body. The copolymer of divinyl ether and maleic anhydride (DIVEMA), for instance, has been investigated as a carrier for antitumor drugs like adriamycin, showing enhanced antitumor activity compared to the free drug.[13]

Conclusion

Divinyl monomers are versatile building blocks for the synthesis of a wide range of polymers with tunable properties. The choice of monomer and polymerization technique allows for the precise control of polymer architecture, from linear, soluble cyclopolymers to highly crosslinked networks. This control is paramount for their application in the biomedical field, especially in the design of advanced drug delivery systems. The ability to create biocompatible polymers with controlled drug release profiles positions divinyl monomer-based materials as a promising platform for the development of next-generation therapeutics. Further research into novel divinyl monomers and polymerization methods will continue to expand the scope and efficacy of these materials in addressing critical challenges in medicine and drug development.

References

- 1. Frontiers | Workflow for computational characterization of PDMS cross-linked systems [frontiersin.org]

- 2. Educational series: turning monomers into crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00912B [pubs.rsc.org]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. researchgate.net [researchgate.net]

- 5. Highly efficient access to well-defined linear polymers with substantial vinyl pendants via ATRP of divinyl monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. New Insight into the ATRP of Monovinyl and Divinyl Monomers [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. web.itu.edu.tr [web.itu.edu.tr]

- 12. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety Considerations for Handling N,N'-Divinylurea

Disclaimer: N,N'-Divinylurea is a specialized chemical with limited publicly available safety and toxicological data. This guide is compiled based on the general principles of chemical safety, information on structurally similar compounds such as substituted ureas and vinyl-containing molecules, and standard practices for handling reactive monomers. The information herein should be used as a supplementary resource to a comprehensive, substance-specific Safety Data Sheet (SDS) which should be obtained from the supplier. A thorough risk assessment must be conducted by qualified personnel before handling this compound.

Introduction

N,N'-Divinylurea is a urea derivative containing two reactive vinyl groups. This structure suggests that it may act as a monomer or crosslinking agent in polymerization reactions. The presence of both the urea backbone and vinyl functionalities necessitates a careful evaluation of its potential health and safety hazards. This document provides a detailed overview of the anticipated toxicological properties, reactivity hazards, and recommended safety protocols for researchers, scientists, and drug development professionals handling N,N'-Divinylurea.

Hazard Identification and Reactivity

Due to the lack of specific data for N,N'-Divinylurea, this section extrapolates potential hazards from its functional groups: the urea core and the vinyl groups.

Reactivity of Vinyl Groups

The vinyl groups make N,N'-Divinylurea susceptible to polymerization. This reaction can be initiated by heat, light, or the presence of radical initiators.

-

Uncontrolled Polymerization: The polymerization of vinyl monomers is an exothermic process. If not properly controlled, the reaction can lead to a rapid increase in temperature and pressure within a container, potentially resulting in a fire or explosion.[1][2]

-

Inhibitors: Commercially available vinyl monomers are typically stabilized with inhibitors to prevent spontaneous polymerization. The level of these inhibitors can be depleted over time, especially when stored at elevated temperatures or exposed to light.[1][2]

-

Incompatible Materials: Contact with strong oxidizing agents, acids, bases, and radical initiators can trigger a hazardous polymerization.[3][4]

General Reactivity of Substituted Ureas

Substituted ureas are generally stable compounds but can react with certain classes of chemicals.[3][5]

-

Hydrolysis: Like other amides, ureas can undergo hydrolysis under acidic or basic conditions, although typically this requires heating.

-

Reaction with Strong Oxidizers: Contact with strong oxidizing agents should be avoided.[3]

-

Thermal Decomposition: At elevated temperatures, decomposition may produce hazardous gases such as carbon oxides and nitrogen oxides.[3][6]

Toxicological Assessment (by Analogy)

As no specific toxicological data for N,N'-Divinylurea are publicly available, the following assessment is based on the known toxicology of vinyl compounds and substituted ureas.

Toxicology of Vinyl Compounds

Vinyl compounds exhibit a range of toxicities, with some being potent carcinogens and hepatotoxins.[7][8][9]

-

Acute Toxicity: Inhalation of volatile vinyl compounds can cause central nervous system (CNS) effects, including dizziness, drowsiness, headache, and at high concentrations, anesthesia and respiratory depression.[8][10][11]

-

Chronic Toxicity: Long-term exposure to certain vinyl compounds, notably vinyl chloride, is associated with liver damage and an increased risk of a rare form of liver cancer (angiosarcoma).[9][10][11] Other potential chronic effects include neurological symptoms and skin changes.[10]

-

Genotoxicity and Carcinogenicity: The metabolism of some vinyl compounds can lead to the formation of reactive epoxides that can bind to DNA, potentially causing mutations and cancer.[7][10] However, not all N-vinyl compounds are genotoxic.[7] Given the potential for metabolic activation, N,N'-Divinylurea should be handled as a potential carcinogen until data proves otherwise.

Toxicology of Substituted Ureas

Substituted ureas generally exhibit low to moderate acute toxicity.[12] Their primary health effects are often related to irritation.

-

Acute Toxicity: Some substituted ureas are classified as harmful if swallowed, inhaled, or in contact with skin.[13]

-

Irritation: They may cause irritation to the skin, eyes, and respiratory tract.[14]

-

Sensitization: Some urea derivatives, particularly thioureas, can be skin sensitizers.[6]

Quantitative Data from Analogous Compounds

The following tables summarize key data for structurally related compounds to provide a frame of reference for the potential properties of N,N'-Divinylurea.

Table 1: Physical and Chemical Properties of Analogous Compounds

| Property | N,N'-Diphenylurea | Phenylurea |

| CAS Number | 102-07-8[3] | 64-10-8 |

| Molecular Formula | C13H12N2O[15] | C7H8N2O[3] |

| Molecular Weight | 212.25 g/mol [15] | 136.15 g/mol [3] |

| Appearance | White to off-white solid[3] | Beige solid[3] |

| Melting Point | 232 - 238 °C[3] | 143 - 149 °C[3] |

| Boiling Point | 260 - 262 °C[3] | 238 °C[3] |

| Solubility | Insoluble in water[5] | Moderately soluble in water[3] |

Table 2: Toxicological Data of Analogous Compounds

| Compound | Route | Species | Value | Reference |

| 1,3-Diphenylurea | Oral (LDLO) | Rat | 500 mg/kg | Cayman Chemical SDS |

| Intraperitoneal (LD50) | Mouse | 200 mg/kg | Cayman Chemical SDS | |

| Vinyl Chloride | Inhalation (LC50) | Rat | 150,000 ppm (4h) | EPA[9] |

| Classification | Group A, human carcinogen | EPA[9] |

Experimental Protocols and Safe Handling

Given the reactive nature and unknown toxicity of N,N'-Divinylurea, stringent safety protocols must be followed.

Risk Assessment Workflow

Before any experimental work, a thorough risk assessment should be conducted.[16][17]

Caption: Risk assessment workflow for handling N,N'-Divinylurea.

Engineering Controls

-

Ventilation: All handling of N,N'-Divinylurea, including weighing and transfers, should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][14]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible.[13]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][13]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Consult a glove compatibility chart for specific recommendations.[13]

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary.[3]

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

Storage and Handling

-

Storage: Store in a cool, dry, well-ventilated area, away from heat, light, and incompatible materials.[1][13] The container should be tightly sealed.

-

Inhibitor Monitoring: If stored for extended periods, the inhibitor level should be checked according to the supplier's recommendations.[1]

-

Waste Disposal: Dispose of waste N,N'-Divinylurea and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[13]

Hypothetical Experimental Workflow: Synthesis/Handling

The following workflow outlines key safety steps for a typical laboratory-scale reaction using N,N'-Divinylurea.

Caption: Safe experimental workflow for N,N'-Divinylurea.

Potential Signaling Pathways of Toxicity

The toxicity of vinyl compounds is often linked to their metabolism by cytochrome P450 enzymes in the liver.[8] This can produce a reactive epoxide intermediate, which is a key step in the pathway to toxicity.

Caption: Inferred metabolic activation pathway for N,N'-Divinylurea.

This pathway illustrates the potential for N,N'-Divinylurea to be metabolized into a reactive intermediate. This intermediate can then either be detoxified or react with cellular macromolecules like DNA and proteins, leading to mutations and cell damage, which are the hallmarks of chemical carcinogenesis and organ toxicity.[10]

Conclusion

References

- 1. hse.gov.uk [hse.gov.uk]

- 2. plasticseurope.org [plasticseurope.org]

- 3. fishersci.com [fishersci.com]

- 4. N,N′-Diphenylurea SDS, 102-07-8 Safety Data Sheets - ECHEMI [echemi.com]

- 5. 1,3-DIPHENYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gov.uk [gov.uk]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 10. Vinyl Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 11. poison.org [poison.org]

- 12. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biosynth.com [biosynth.com]

- 14. N,N'-Diphenylurea(102-07-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. Carbanilide | C13H12N2O | CID 7595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 17. mines.edu [mines.edu]

N,N'-Divinylurea: An In-Depth Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Divinylurea is a bifunctional monomer containing two reactive vinyl groups, making it a valuable building block in polymer chemistry and a potential component in drug delivery systems. However, the presence of these vinyl groups also renders the molecule susceptible to polymerization, necessitating a thorough understanding of its chemical stability and appropriate storage conditions to ensure its integrity and performance. This technical guide provides a comprehensive overview of the factors influencing the stability of N,N'-Divinylurea, recommendations for its storage, and a discussion of its potential degradation pathways. Due to the limited availability of specific quantitative stability data for N,N'-Divinylurea in publicly accessible literature, this guide draws upon established principles of vinyl monomer chemistry and available information on related compounds to provide best-practice recommendations.

Chemical Properties and Intrinsic Stability

N,N'-Divinylurea (DVU) is a urea derivative with the chemical formula C₅H₈N₂O. The molecule's reactivity is primarily dictated by the two N-vinyl groups (-N-CH=CH₂). These groups are prone to free-radical polymerization, a reaction that can be initiated by heat, light (UV radiation), or the presence of radical initiators. This inherent reactivity is the central challenge in the storage and handling of DVU.

Table 1: General Chemical Properties of N,N'-Divinylurea (Predicted and Analogous Data)

| Property | Value | Source/Basis |

| Molecular Formula | C₅H₈N₂O | - |

| Molecular Weight | 112.13 g/mol | - |

| Appearance | White to off-white crystalline solid (predicted) | Analogy to similar urea derivatives |

| Solubility | Soluble in many organic solvents | General solubility of vinyl monomers |

| Reactivity | Prone to polymerization | Presence of two vinyl groups |

Factors Influencing the Stability of N,N'-Divinylurea

The stability of N,N'-Divinylurea is influenced by several external factors that can initiate or accelerate its polymerization and degradation.

Temperature

Elevated temperatures provide the activation energy required for the initiation of free-radical polymerization. As with most vinyl monomers, the rate of polymerization of DVU is expected to increase significantly with increasing temperature. To minimize thermal polymerization, storage at reduced temperatures is crucial. While specific data for DVU is unavailable, a general guideline for reactive monomers is to store them at refrigerated temperatures (2-8 °C).

Light

Ultraviolet (UV) radiation can act as an initiator for free-radical polymerization. Exposure of N,N'-Divinylurea to sunlight or other sources of UV light can lead to rapid and uncontrolled polymerization. Therefore, it is imperative to store the compound in amber or opaque containers to protect it from light.

Oxygen and Peroxides

Oxygen can react with vinyl monomers to form peroxides, which can then act as radical initiators for polymerization. While oxygen can also have an inhibitory effect at low concentrations, the formation of peroxides is a significant risk. It is therefore advisable to store N,N'-Divinylurea under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

Presence of Initiators and Contaminants

Accidental contamination with radical initiators (e.g., peroxides, azo compounds) or certain metal ions can trigger polymerization. Care should be taken to use clean equipment and to avoid any cross-contamination during handling and storage.

Recommended Storage Conditions

Based on the principles of vinyl monomer stability, the following storage conditions are recommended for N,N'-Divinylurea to ensure its long-term integrity:

Table 2: Recommended Storage Conditions for N,N'-Divinylurea

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize thermally initiated polymerization. |

| Light | Store in amber or opaque containers | To prevent photo-initiated polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | To prevent the formation of peroxide initiators. |

| Inhibitors | Addition of a suitable inhibitor (e.g., MEHQ, BHT) | To quench free radicals and prevent premature polymerization. |

| Container | Tightly sealed, clean, and dry containers | To prevent contamination and moisture ingress. |

Use of Polymerization Inhibitors

To further enhance the stability of N,N'-Divinylurea during storage, the addition of a small amount of a free-radical inhibitor is highly recommended. The choice of inhibitor and its concentration will depend on the intended application and the required shelf life.

Commonly used inhibitors for vinyl monomers include:

-

Monomethyl ether of hydroquinone (MEHQ): Typically used at concentrations of 10-100 ppm.

-

Butylated hydroxytoluene (BHT): Effective at similar concentrations.

It is crucial to ensure that the chosen inhibitor is compatible with the downstream application of the N,N'-Divinylurea.

Potential Degradation and Polymerization Pathways

The primary route of instability for N,N'-Divinylurea is free-radical polymerization. This process can be broken down into three main stages: initiation, propagation, and termination.

Caption: Free-radical polymerization pathway of N,N'-Divinylurea.

In addition to polymerization, N,N'-Divinylurea may be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the cleavage of the urea linkage and the formation of vinylamine (which would likely rearrange) and other degradation products. However, under neutral and anhydrous conditions, this pathway is expected to be minimal.

Experimental Protocols for Stability Assessment

Due to the lack of specific published protocols for N,N'-Divinylurea, the following are general methodologies that can be adapted for its stability assessment.

Protocol for Monitoring Polymerization by HPLC

Objective: To quantify the remaining monomer content over time under different storage conditions.

Methodology:

-

Sample Preparation: Prepare solutions of N,N'-Divinylurea in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Storage: Store the samples under various conditions (e.g., different temperatures, light exposures).

-

Sampling: At specified time points, withdraw an aliquot of each sample.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile is typically effective.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of N,N'-Divinylurea.

-

Quantification: Use a calibration curve prepared from a freshly prepared standard of N,N'-Divinylurea to determine the concentration of the monomer in each sample.

-

-

Data Analysis: Plot the concentration of N,N'-Divinylurea as a function of time for each storage condition to determine the rate of degradation/polymerization.

Protocol for Detecting Polymer Formation by Size Exclusion Chromatography (SEC)

Objective: To detect the formation of oligomers and polymers.

Methodology:

-

Sample Preparation and Storage: As described in the HPLC protocol.

-

SEC Analysis:

-

Column: A set of SEC columns with appropriate pore sizes to separate the monomer from higher molecular weight species.

-

Mobile Phase: A solvent in which both the monomer and the polymer are soluble (e.g., tetrahydrofuran).

-

Detection: Refractive index (RI) or UV detection.

-

-

Data Analysis: The appearance and growth of peaks at shorter retention times (higher molecular weights) indicate the formation of oligomers and polymers.

Logical Workflow for Stability Testing

The following diagram outlines a logical workflow for a comprehensive stability study of N,N'-Divinylurea.

Caption: Workflow for a comprehensive stability assessment of N,N'-Divinylurea.

Conclusion

The chemical stability of N,N'-Divinylurea is a critical consideration for its successful application in research and development. Its propensity to undergo free-radical polymerization necessitates strict control over storage and handling conditions. By adhering to the recommendations outlined in this guide, including storage at refrigerated temperatures, protection from light, use of an inert atmosphere, and the addition of appropriate inhibitors, the integrity of N,N'-Divinylurea can be maintained. The provided experimental frameworks offer a starting point for researchers to develop specific stability-indicating methods and to establish a reliable shelf-life for this versatile monomer. Further research to generate specific quantitative stability data for N,N'-Divinylurea is highly encouraged to refine these recommendations.

Methodological & Application

Application Notes and Protocols for N,N'-Divinylurea as a Crosslinking Agent for Hydrogels

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific examples or established protocols for the use of N,N'-Divinylurea as a crosslinking agent for hydrogels. The following application notes and protocols are therefore presented as a generalized guide based on the principles of hydrogel chemistry and the known reactivity of similar divinyl-containing crosslinking agents, such as N,N'-methylenebis(acrylamide) (MBA). These protocols are intended to serve as a starting point for researchers and will require optimization for specific applications.

Introduction to N,N'-Divinylurea in Hydrogel Formation

N,N'-Divinylurea is a bifunctional monomer containing two vinyl groups, which makes it a potential candidate for acting as a crosslinking agent in free-radical polymerization reactions to form hydrogels. When copolymerized with a primary monomer (e.g., acrylamide, acrylic acid, N-isopropylacrylamide), the vinyl groups of N,N'-Divinylurea can participate in the growing polymer chains, creating covalent crosslinks that result in a three-dimensional network structure characteristic of hydrogels. The urea functional group within the crosslinker may impart unique properties to the hydrogel, such as altered hydrophilicity, hydrogen bonding capabilities, and potential for specific interactions with biomolecules.

Potential Advantages:

-

The urea moiety may enhance hydrogen bonding within the hydrogel network, potentially improving mechanical strength and water retention properties.

-

The biocompatibility of urea suggests that hydrogels crosslinked with N,N'-Divinylurea could be suitable for biomedical applications, pending toxicological evaluation.

-

The specific chemistry of the urea linkage may offer different degradation kinetics compared to more common ester- or amide-based crosslinkers.

Experimental Protocols

This protocol describes the synthesis of a simple polyacrylamide hydrogel using N,N'-Divinylurea as the crosslinking agent via free-radical polymerization.

Materials:

-

Acrylamide (Monomer)

-

N,N'-Divinylurea (Crosslinking Agent)

-

Ammonium persulfate (APS) (Initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (Catalyst)

-

Deionized (DI) water

-

Phosphate-buffered saline (PBS), pH 7.4

Equipment:

-

Glass vials or molds

-

Vortex mixer

-

Pipettes

-

Spatulas and weighing balance

-

Nitrogen or Argon gas source (optional, for deoxygenation)

Procedure:

-

Preparation of Monomer and Crosslinker Stock Solutions:

-

Prepare a 30% (w/v) stock solution of acrylamide in DI water.

-

Prepare a 2% (w/v) stock solution of N,N'-Divinylurea in DI water. Note: The solubility of N,N'-Divinylurea may need to be experimentally determined and the solvent adjusted if necessary.

-

-

Preparation of Initiator and Catalyst Solutions:

-

Prepare a 10% (w/v) solution of APS in DI water. (Prepare fresh daily).

-

Use TEMED as supplied.

-

-

Hydrogel Formulation:

-

In a glass vial, combine the acrylamide and N,N'-Divinylurea stock solutions to achieve the desired final concentrations. A typical starting point is a 10% final concentration of acrylamide and a 0.5 mol% (relative to acrylamide) concentration of N,N'-Divinylurea.

-

Add DI water to reach the final desired volume.

-

Gently vortex the solution to ensure homogeneity.

-

(Optional but recommended) Deoxygenate the solution by bubbling with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

-

Initiation of Polymerization:

-

Add the APS solution to the monomer/crosslinker mixture (a typical starting concentration is 0.1% w/v of the total solution).

-

Add TEMED to catalyze the reaction (a typical starting concentration is 0.1% v/v of the total solution).

-

Immediately and thoroughly mix the solution by gentle vortexing or pipetting.

-

-

Gelation:

-

Quickly transfer the solution into the desired molds (e.g., between two glass plates with a spacer for thin films, or in small vials for cylindrical gels).

-

Allow the polymerization to proceed at room temperature for at least 1 hour, or until a solid gel is formed.

-

-

Purification:

-

After gelation, carefully remove the hydrogel from the mold.

-

Immerse the hydrogel in a large volume of DI water or PBS to allow unreacted monomers, crosslinkers, and initiators to diffuse out.

-

Change the washing solution every 12 hours for at least 3 days.

-

2.2.1. Swelling Behavior

-

Cut the purified hydrogel into pre-weighed discs of a known initial dry weight (Wd). To obtain the dry weight, lyophilize a set of representative samples.

-

Immerse the hydrogel discs in PBS (pH 7.4) at 37°C.

-

At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and weigh them to obtain the swollen weight (Ws).

-

Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100

2.2.2. Mechanical Testing (Compressive Modulus)

-

Prepare cylindrical hydrogel samples with a known diameter and height.

-

Perform unconfined compression testing using a universal testing machine equipped with a suitable load cell.

-

Apply a compressive strain at a constant rate (e.g., 1 mm/min).

-

Record the resulting stress.

-

The compressive modulus can be calculated from the slope of the linear region of the stress-strain curve (typically between 5% and 15% strain).

Data Presentation (Illustrative Data)

The following tables present hypothetical data to illustrate the expected influence of N,N'-Divinylurea concentration on hydrogel properties.

Table 1: Effect of N,N'-Divinylurea Concentration on Swelling Ratio of Poly(acrylamide) Hydrogels.

| Acrylamide Concentration (w/v) | N,N'-Divinylurea (mol% to Acrylamide) | Equilibrium Swelling Ratio in PBS (%) |

| 10% | 0.5% | 1200 ± 80 |

| 10% | 1.0% | 850 ± 65 |

| 10% | 2.0% | 500 ± 40 |

Table 2: Effect of N,N'-Divinylurea Concentration on Compressive Modulus of Poly(acrylamide) Hydrogels.

| Acrylamide Concentration (w/v) | N,N'-Divinylurea (mol% to Acrylamide) | Compressive Modulus (kPa) |

| 10% | 0.5% | 10 ± 1.5 |

| 10% | 1.0% | 25 ± 3.0 |

| 10% | 2.0% | 55 ± 5.0 |

Mandatory Visualizations

Caption: Workflow for hydrogel synthesis using a divinyl crosslinker.

Caption: Workflow for the characterization of hydrogel properties.

Application Notes and Protocols: Copolymerization of N,N'-Divinylurea with Vinyl Monomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of N,N'-Divinylurea (DVU) with various vinyl monomers. This document details the synthesis, characterization, and potential applications of the resulting copolymers, with a particular focus on their relevance in drug development.

Introduction

N,N'-Divinylurea is a divinyl monomer that can undergo free-radical polymerization to form crosslinked networks or be copolymerized with monofunctional vinyl monomers to produce soluble, branched, or graft copolymers. The urea functionality imparts unique properties to the resulting polymers, including hydrophilicity, hydrogen bonding capabilities, and potential biocompatibility. These characteristics make copolymers of N,N'-Divinylurea attractive candidates for various biomedical applications, including drug delivery systems, hydrogels, and biomaterials.

The copolymerization of N,N'-Divinylurea with common vinyl monomers such as N-vinylpyrrolidone (NVP) and vinyl acetate (VAc) allows for the tailoring of polymer properties to suit specific applications. For instance, copolymerization with NVP can enhance water solubility and biocompatibility, while copolymerization with VAc, followed by hydrolysis, can introduce hydroxyl groups, leading to poly(vinyl alcohol)-like structures with pendent urea moieties.

Quantitative Data Summary

The reactivity of monomers in a copolymerization reaction is described by their reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization). The Alfrey-Price Q-e scheme is another method to predict monomer reactivity, where 'Q' represents the reactivity of the monomer and 'e' describes its polarity.

While extensive data on the copolymerization of N,N'-Divinylurea is not widely available, the following table summarizes known reactivity ratios and Q-e values for the closely related N-Vinylurea (VU) with vinyl acetate (VAc). This data is crucial for predicting copolymer composition and designing synthesis protocols.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Q1 | e1 | Polymerization Conditions | Reference |

| N-Vinylurea (VU) | Vinyl Acetate (VAc) | 0.72 | 0.25 | 0.13 | -1.13 | Methanol, 60°C | [1] |

| N-Vinylurea (VU) | Vinyl Acetate (VAc) | 0.23 | 0.38 | 0.05 | -0.88 | Methanol-Dioxane, 60°C | [1] |

Note: The solvent has a significant effect on the reactivity ratios and Q-e values, suggesting that the tautomeric equilibrium of N-Vinylurea influences its reactivity.[1]

Experimental Protocols

This section provides a detailed methodology for the free-radical copolymerization of N,N'-Divinylurea with a generic vinyl monomer.

Materials

-

N,N'-Divinylurea (M1)

-

Vinyl Monomer (M2) (e.g., N-vinylpyrrolidone, Vinyl Acetate)

-

Free-Radical Initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO))

-

Anhydrous Solvent (e.g., Methanol, Dioxane, Dimethylformamide (DMF))

-

Precipitating Solvent (e.g., Diethyl ether, Hexane)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)

General Procedure for Free-Radical Copolymerization

-

Monomer and Initiator Preparation:

-

Purify the vinyl monomers to remove any inhibitors. This can be achieved by distillation under reduced pressure or by passing them through a column of activated alumina.

-

Recrystallize the initiator from a suitable solvent (e.g., AIBN from methanol).

-

-

Reaction Setup:

-

Assemble a Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.

-

Dry all glassware thoroughly in an oven before use.

-

-

Polymerization:

-

Add the desired molar ratios of N,N'-Divinylurea (M1) and the comonomer (M2) to the Schlenk flask.

-

Add the anhydrous solvent to dissolve the monomers.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

-

Add the calculated amount of the free-radical initiator to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) under a positive pressure of inert gas and stir vigorously.

-

Allow the polymerization to proceed for the desired time (typically 4-24 hours). The progress of the reaction can be monitored by techniques such as gravimetry or spectroscopy.

-

-

Isolation and Purification of the Copolymer:

-

Cool the reaction mixture to room temperature.

-

Precipitate the copolymer by slowly pouring the viscous polymer solution into a large excess of a non-solvent with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer multiple times with the precipitating solvent to remove any unreacted monomers and initiator.

-

Dry the purified copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Characterization of the Copolymer

The synthesized copolymers should be characterized to determine their composition, molecular weight, and thermal properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain by identifying their characteristic functional group vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To determine the copolymer composition and microstructure.

-

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer, which provides information about its thermal properties and homogeneity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N,N'-Divinylurea copolymers.

Caption: Workflow for Copolymer Synthesis and Characterization.

Application in Drug Delivery

Copolymers of N,N'-Divinylurea can be designed to form nanoparticles or hydrogels for controlled drug delivery. The urea groups can participate in hydrogen bonding with drug molecules, facilitating drug loading.

Caption: Conceptual Pathway for Drug Delivery Application.

References

Application Notes and Protocols for N,N'-Divinylurea in Dental Resins